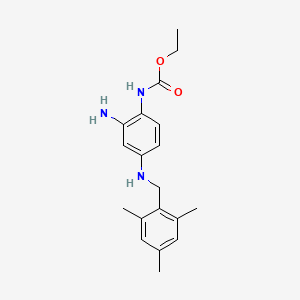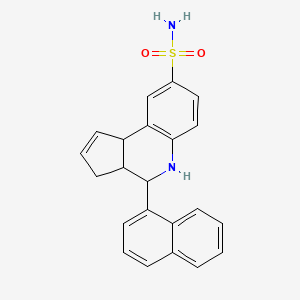![molecular formula C13H18N2 B1662415 2-(Pyridin-3-YL)-1-Azabicyclo[3.2.2]nonan CAS No. 700834-58-8](/img/structure/B1662415.png)
2-(Pyridin-3-YL)-1-Azabicyclo[3.2.2]nonan
Übersicht
Beschreibung
TC-1698: ist eine Verbindung, die von Targacept, Inc. entwickelt wurde. Sie wirkt als partieller Agonist für den Alpha-7-Subtyp der neuronalen nikotinischen Acetylcholinrezeptoren. Diese Verbindung hat in Tierstudien neuroprotektive Wirkungen gezeigt und wurde als Leitverbindung verwendet, um weitere potente Derivate zu finden .
Wissenschaftliche Forschungsanwendungen
Chemie: TC-1698 wird als Werkzeugverbindung zur Untersuchung des Alpha-7-Subtyps der neuronalen nikotinischen Acetylcholinrezeptoren verwendet. Es hilft, die Struktur-Aktivitäts-Beziehung dieser Rezeptoren zu verstehen .
Biologie: In der biologischen Forschung wird TC-1698 verwendet, um die Rolle von Alpha-7-nikotinischen Acetylcholinrezeptoren in verschiedenen physiologischen Prozessen zu untersuchen. Es hat sich gezeigt, dass es das Gedächtnis verbessert und neuroprotektive Wirkungen hat .
Medizin: TC-1698 hat potenzielle therapeutische Anwendungen bei der Behandlung neurodegenerativer Erkrankungen wie der Alzheimer-Krankheit. Seine neuroprotektiven Eigenschaften machen es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung .
Industrie: Obwohl seine Hauptanwendungen in der Forschung liegen, könnte TC-1698 möglicherweise bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt werden, die auf neuronale nikotinische Acetylcholinrezeptoren abzielen.
Wirkmechanismus
TC-1698 wirkt als selektiver Agonist für die Alpha-7-nikotinischen Acetylcholinrezeptoren. Es bindet an diese Rezeptoren und aktiviert sie, was zur Modulation neuronaler Signalwege führt. Diese Aktivierung kann zu einer verbesserten Gedächtnisleistung und Neuroprotektion führen .
Wirkmechanismus
Target of Action
The primary target of 2-(Pyridin-3-YL)-1-azabicyclo[32Similar compounds, such as 2- and 3-azabicyclo[322]nonanes, have been identified as antitrypanosomal and antiplasmodial agents .
Mode of Action
The mode of action of 2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane involves an unusual two-step mechanism of dimerization and cyclization in the biosynthesis . This process is catalyzed by a fungal P450 enzyme known as BTG5 .
Biochemical Pathways
The biochemical pathways affected by 2-(Pyridin-3-YL)-1-azabicyclo[32The compound’s unusual two-step mechanism of dimerization and cyclization suggests it may influence pathways related to the biosynthesis of certain natural products .
Result of Action
The molecular and cellular effects of 2-(Pyridin-3-YL)-1-azabicyclo[32The compound’s unusual two-step mechanism of dimerization and cyclization suggests it may have unique effects on the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(Pyridin-3-YL)-1-azabicyclo[32The compound’s unusual two-step mechanism of dimerization and cyclization, catalyzed by a fungal p450 enzyme, suggests that factors such as temperature, ph, and the presence of other enzymes could potentially influence its action .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von TC-1698 beinhaltet die Herstellung von 2-(Pyridin-3-yl)-1-Azabicyclo[3.2.2]nonan. Der Syntheseweg umfasst typischerweise die Cyclisierung eines Pyridinderivats mit einem bicyclischen Amin unter spezifischen Reaktionsbedingungen .
Industrielle Produktionsverfahren: Obwohl detaillierte industrielle Produktionsverfahren nicht leicht verfügbar sind, würde die Synthese von TC-1698 im industriellen Maßstab wahrscheinlich die Optimierung der Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit beinhalten. Dies könnte die Verwendung von Hochdruckreaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungstechniken umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen: TC-1698 unterliegt aufgrund des Vorhandenseins des Pyridinrings hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien umfassen Halogenierungsmittel und Nukleophile. Die Bedingungen umfassen typischerweise moderate Temperaturen und das Vorhandensein einer Base.
Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Halogenierung des Pyridinrings zur Bildung halogenierter Derivate führen, während die Reduktion zu reduzierten Formen der bicyclischen Struktur führen kann.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Anabasine: Ein weiterer nikotinischer Acetylcholinrezeptor-Agonist mit ähnlichen neuroprotektiven Wirkungen.
Sazetidin-A: Ein selektiver Agonist für Alpha-4 Beta-2-nikotinische Acetylcholinrezeptoren, der eine andere Selektivität im Vergleich zu TC-1698 zeigt.
TC-2559: Ein weiterer Alpha-7-nikotinischer Acetylcholinrezeptor-Agonist mit ähnlichen Eigenschaften.
Einzigartigkeit: TC-1698 ist einzigartig in seiner hohen Selektivität für den Alpha-7-Subtyp der nikotinischen Acetylcholinrezeptoren. Diese Selektivität macht es zu einem wertvollen Werkzeug zur Untersuchung dieser Rezeptoren und zur Entwicklung gezielter Therapien .
Eigenschaften
IUPAC Name |
2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11/h1-2,7,10-11,13H,3-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEWCOLOPGXZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CCC1CC2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435998 | |
| Record name | 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700834-58-8 | |
| Record name | 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700834-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TC-1698 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF9LS47A5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


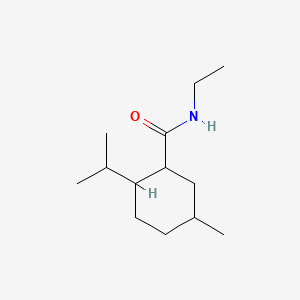
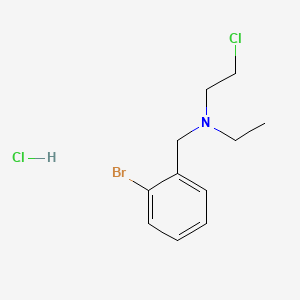
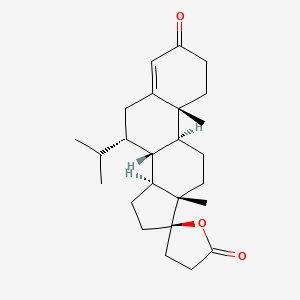
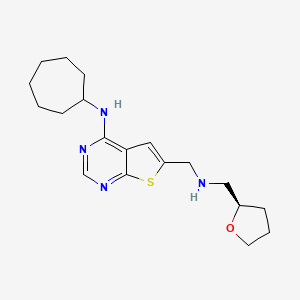
![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)
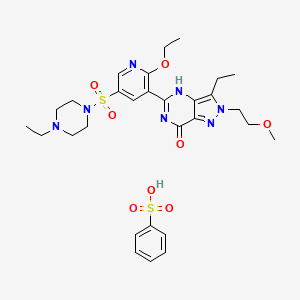

![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)
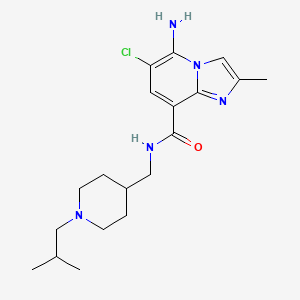
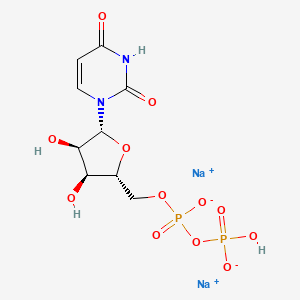
![5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide;hydrochloride](/img/structure/B1662350.png)
